molecular formula C23H18N2O5S2 B3406712 2-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-5-(5-methylfuran-2-yl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 379236-62-1

2-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-5-(5-methylfuran-2-yl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B3406712
CAS No.: 379236-62-1
M. Wt: 466.5 g/mol
InChI Key: OCTXTPNBIJPYCJ-UHFFFAOYSA-N
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Description

This compound is a thieno[2,3-d]pyrimidin-4-one derivative characterized by three key substituents:

  • 2H-1,3-Benzodioxol-5-yl group: A methylenedioxy-substituted aromatic ring, commonly associated with enhanced metabolic stability and bioavailability in drug-like molecules .
  • 5-Methylfuran-2-yl group: A heterocyclic moiety contributing to π-π stacking interactions and solubility modulation .
  • Prop-2-en-1-yl (allyl) group: A reactive substituent that may participate in covalent binding or serve as a synthetic handle for further derivatization .

The fused thienopyrimidine scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition and anticancer activity .

Properties

IUPAC Name

2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O5S2/c1-3-8-25-22(27)20-15(17-6-4-13(2)30-17)10-31-21(20)24-23(25)32-11-16(26)14-5-7-18-19(9-14)29-12-28-18/h3-7,9-10H,1,8,11-12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCTXTPNBIJPYCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)C4=CC5=C(C=C4)OCO5)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thieno[2,3-d]pyrimidin-4-one derivatives exhibit diverse pharmacological profiles depending on substituent variations. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Thieno[2,3-d]pyrimidin-4-one Derivatives

Compound Name / ID Key Substituents Structural Features Pharmacological Notes References
Target Compound 2H-1,3-Benzodioxol-5-yl, 5-methylfuran-2-yl, allyl Rigid sulfanyl bridge, fused thienopyrimidine Potential kinase inhibition (inferred from scaffold)
3-Allyl-2-(benzylsulfanyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one Benzylsulfanyl, 4-fluorophenyl Fluorine enhances lipophilicity; benzyl group increases steric bulk Improved blood-brain barrier penetration (predicted)
2-{[2-(3,4-Dimethylphenyl)-2-oxoethyl]sulfanyl}-5-(5-methylfuran-2-yl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one 3,4-Dimethylphenyl, 5-methylfuran-2-yl Methyl groups enhance metabolic stability; furan improves solubility Likely CYP450 inhibitor (structural analogy)
3-Ethyl-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one Thiophen-2-yl, ethyl Thiophene increases aromaticity; ethyl reduces reactivity Anticancer activity reported in similar analogs
2-[2-(1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one Methoxyethyl-pyrrole, 5-methylfuran-2-yl Pyrrole enhances H-bonding; methoxyethyl improves solubility Predicted to target G-protein-coupled receptors

Key Observations:

Substituent Effects on Bioactivity :

  • The 2H-1,3-benzodioxol-5-yl group in the target compound may confer selectivity toward kinases with hydrophobic binding pockets (e.g., CDK or MAPK families) .
  • Fluorophenyl analogs (e.g., ) exhibit higher logP values (predicted: ~3.5) compared to the target compound (predicted logP: ~2.8), suggesting differences in membrane permeability.

Synthetic Accessibility :

  • Allyl and sulfanyl substituents are commonly introduced via nucleophilic substitution or Michael addition reactions, as demonstrated in protocols for related pyrimidines .
  • The 5-methylfuran-2-yl group is typically incorporated via Suzuki-Miyaura coupling, leveraging boronic acid intermediates .

Physicochemical Properties :

  • The target compound’s polar surface area (PSA) is estimated at ~90 Ų, indicating moderate solubility, while analogs with methoxyethyl groups (e.g., ) show higher PSA (~110 Ų) due to increased hydrogen-bonding capacity.
  • Thermal stability data for similar compounds (e.g., decomposition points ~200–250°C) suggest suitability for solid-phase synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-5-(5-methylfuran-2-yl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
2-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-5-(5-methylfuran-2-yl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one

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